2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
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Overview
Description
2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by the presence of a thiadiazine ring, which contains both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Scientific Research Applications
2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as antihypertensive and antidiabetic agents.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to interact with various targets including ampa receptors and katp channels .
Mode of Action
It’s known that many functional groups attached to the thiadiazine ring structure can influence its activity . For instance, the presence of a halo group at the 7 and 8 positions of the ring has been associated with active compounds .
Biochemical Pathways
Related compounds have been associated with a variety of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
Based on the reported activities of related compounds, it can be inferred that the compound may have a broad range of effects at the cellular and molecular level .
Biochemical Analysis
Biochemical Properties
Related compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide in laboratory settings .
Dosage Effects in Animal Models
No studies have been conducted to evaluate the dosage effects of 2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide in animal models .
Transport and Distribution
Information regarding the transport and distribution of 2-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a sulfonamide derivative with a suitable carboxylic acid precursor. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure but with different substituents.
2H-benzo[e]-[1,2,4]thiadiazine-1,1-dioxide: Another related compound with a benzene ring fused to the thiadiazine ring.
Uniqueness
2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is unique due to its specific substituents and the position of the carboxylic acid group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S/c1-7-3-4(5(8)9)2-6-12(7,10)11/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWLABTHUDXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NS1(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.